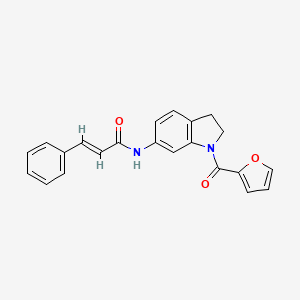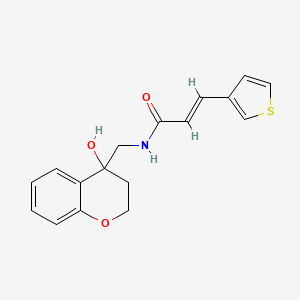
(E)-N-((4-hydroxychroman-4-yl)methyl)-3-(thiophen-3-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-((4-hydroxychroman-4-yl)methyl)-3-(thiophen-3-yl)acrylamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a derivative of chroman, which is a naturally occurring compound found in plants. The synthesis of (E)-N-((4-hydroxychroman-4-yl)methyl)-3-(thiophen-3-yl)acrylamide has been studied extensively, and its mechanism of action and physiological effects have been investigated.
Mecanismo De Acción
The mechanism of action of (E)-N-((4-hydroxychroman-4-yl)methyl)-3-(thiophen-3-yl)acrylamide is not fully understood. However, several studies have suggested that this compound exerts its effects by modulating various signaling pathways in cells. For example, (E)-N-((4-hydroxychroman-4-yl)methyl)-3-(thiophen-3-yl)acrylamide has been shown to inhibit the NF-κB signaling pathway, which plays a key role in inflammation and cancer. This compound has also been reported to activate the Nrf2 signaling pathway, which is involved in antioxidant defense and cellular detoxification.
Biochemical and Physiological Effects:
(E)-N-((4-hydroxychroman-4-yl)methyl)-3-(thiophen-3-yl)acrylamide has been shown to have several biochemical and physiological effects. For example, this compound has been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cells. It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, (E)-N-((4-hydroxychroman-4-yl)methyl)-3-(thiophen-3-yl)acrylamide has been reported to inhibit the proliferation of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (E)-N-((4-hydroxychroman-4-yl)methyl)-3-(thiophen-3-yl)acrylamide in lab experiments include its potential therapeutic applications in various diseases, its anti-inflammatory and antioxidant properties, and its ability to inhibit tumor growth and induce apoptosis in cancer cells. However, there are also limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, and its toxicity and pharmacokinetic properties have not been fully characterized.
Direcciones Futuras
There are several future directions for the study of (E)-N-((4-hydroxychroman-4-yl)methyl)-3-(thiophen-3-yl)acrylamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its pharmacokinetic properties and toxicity in vivo. In addition, (E)-N-((4-hydroxychroman-4-yl)methyl)-3-(thiophen-3-yl)acrylamide could be used as a lead compound for the development of new drugs with improved efficacy and safety profiles. Finally, the potential therapeutic applications of this compound in other diseases such as cardiovascular disease and diabetes could also be explored.
Métodos De Síntesis
The synthesis of (E)-N-((4-hydroxychroman-4-yl)methyl)-3-(thiophen-3-yl)acrylamide has been reported in several studies. One of the most common methods involves the reaction of 4-hydroxychroman-4-carboxylic acid with thiophene-3-carboxylic acid and N,N'-dicyclohexylcarbodiimide (DCC) in the presence of dimethylaminopyridine (DMAP) as a catalyst. The resulting product is then treated with acryloyl chloride to obtain (E)-N-((4-hydroxychroman-4-yl)methyl)-3-(thiophen-3-yl)acrylamide. Other methods have also been reported, including the use of different starting materials and reagents.
Aplicaciones Científicas De Investigación
(E)-N-((4-hydroxychroman-4-yl)methyl)-3-(thiophen-3-yl)acrylamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have shown that this compound has anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. (E)-N-((4-hydroxychroman-4-yl)methyl)-3-(thiophen-3-yl)acrylamide has also been reported to have anticancer properties, as it can induce apoptosis in cancer cells and inhibit tumor growth. In addition, this compound has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
(E)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c19-16(6-5-13-7-10-22-11-13)18-12-17(20)8-9-21-15-4-2-1-3-14(15)17/h1-7,10-11,20H,8-9,12H2,(H,18,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWRXOCWHJTYLG-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C=CC3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)/C=C/C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((4-hydroxychroman-4-yl)methyl)-3-(thiophen-3-yl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

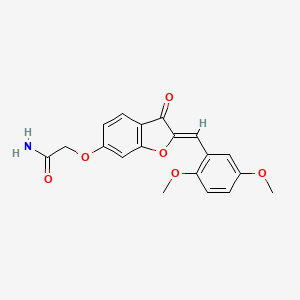

![N-(furan-2-ylmethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2620338.png)
![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2620341.png)
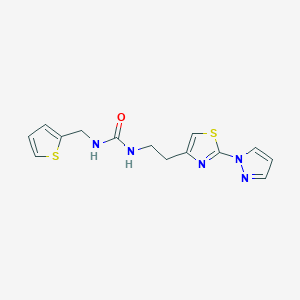

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2620344.png)
![6-Amino-7-(benzenesulfonyl)-5-(1,3-benzodioxol-5-ylmethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2620345.png)

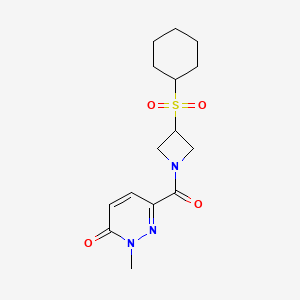
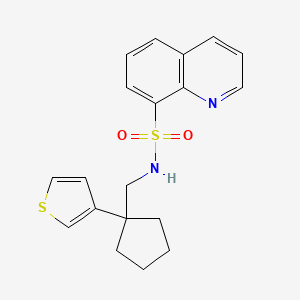
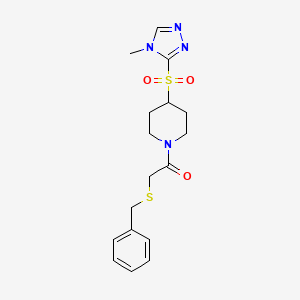
![2-[(5-Phenyl-1H-imidazol-2-yl)sulfanyl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide](/img/structure/B2620354.png)
